molecular formula C23H25FN4O3S B6559859 methyl 3-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021219-70-4

methyl 3-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B6559859
CAS RN: 1021219-70-4
M. Wt: 456.5 g/mol
InChI Key: ARPZFSZLLKSRET-UHFFFAOYSA-N
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Description

Methyl 3-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C23H25FN4O3S and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 3-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is 456.16314001 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antibacterial Activity

Pyrazolines and their derivatives have been investigated for their antibacterial properties. Reports suggest that they exhibit inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria . Further studies could explore the specific antibacterial mechanisms of this compound.

Antifungal Potential

Similar to antibacterial activity, pyrazolines have shown promise as antifungal agents. Researchers have reported their effectiveness against fungal pathogens . Investigating the antifungal spectrum and mode of action of our compound could yield valuable insights.

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Pyrazolines have been associated with anti-inflammatory properties, making them potential candidates for managing inflammatory conditions . Further studies could elucidate the molecular pathways involved.

Antioxidant Activity

Oxidative stress contributes to cellular damage, and antioxidants play a protective role. Our compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative damage. Investigating its antioxidant potential could be valuable .

Neurotoxicity Assessment

Considering the compound’s structure, it’s essential to evaluate its impact on neurotoxicity. Assessing acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in brain tissue, along with behavioral parameters, would provide insights into its neurotoxic potential .

Antitumor Activity

Pyrazolines have been investigated for their potential as antitumor agents. Exploring the compound’s effects on tumor cell lines and understanding its mechanisms of action could be significant .

Selective Inhibition of ENTs

Our compound’s structure resembles that of known inhibitors of equilibrative nucleoside transporters (ENTs). Investigating its selectivity toward ENT2 and its potential therapeutic applications could be an exciting avenue .

Mechanism of Action

Target of Action

The primary target of this compound is the serotonin 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in regulating mood, anxiety, and other neurological processes . The compound’s interaction with this receptor can modulate neurotransmitter release and influence various physiological responses.

Mode of Action

The compound acts as a partial agonist at the 5-HT1A receptor. By binding to this receptor, it mimics the action of serotonin to a certain extent, leading to a moderate activation of the receptor. This partial activation can help balance serotonin levels in the brain, potentially alleviating symptoms of anxiety and depression .

Biochemical Pathways

Upon binding to the 5-HT1A receptor, the compound influences the serotonergic signaling pathway . This pathway involves the release of serotonin from presynaptic neurons, its binding to postsynaptic receptors, and the subsequent downstream effects, including the modulation of cyclic AMP (cAMP) levels and activation of protein kinase A (PKA). These changes can alter gene expression and neuronal activity, contributing to the therapeutic effects .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:

Result of Action

The molecular and cellular effects of the compound’s action include modulation of neurotransmitter release , particularly serotonin. This can lead to improved mood, reduced anxiety, and other beneficial effects on mental health. Additionally, the compound’s action on the 5-HT1A receptor can influence other neurotransmitter systems, contributing to its overall therapeutic profile .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s stability and efficacy. For instance, extreme pH levels can affect its solubility and absorption, while high temperatures may lead to degradation. The presence of other drugs or dietary components can also impact its metabolism and bioavailability, potentially altering its therapeutic effects .

properties

IUPAC Name

methyl 3-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3S/c1-31-22(30)16-7-8-17-19(15-16)25-23(32)28(21(17)29)10-4-9-26-11-13-27(14-12-26)20-6-3-2-5-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPZFSZLLKSRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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